molecular formula C20H14O3 B3028123 1,8,13-Trihydroxytriptycene CAS No. 1620408-04-9

1,8,13-Trihydroxytriptycene

Cat. No.: B3028123
CAS No.: 1620408-04-9
M. Wt: 302.3 g/mol
InChI Key: PEZJNYULBDBOQU-UHFFFAOYSA-N
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Description

1,8,13-Trihydroxytriptycene is a derivative of triptycene, an aromatic compound characterized by its unique D3h symmetry. The structure of triptycene consists of three benzene rings fused to a bicyclo[2.2.2]octatriene skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8,13-Trihydroxytriptycene can be synthesized through various methods. One common approach involves the Diels-Alder reaction between anthracenes and benzynes or 1,4-benzoquinone . Another method includes the [2+2+2] cycloaddition of 9,10-diethynyl-9,10-dihydroanthracenes with acetylenes . These reactions typically require specific catalysts and controlled conditions to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of this compound often involves the direct modification of triptycene. This approach is advantageous due to the availability of starting materials and the efficiency of the synthetic steps . The process may include steps such as ether cleavage, esterification, crystallization, and hydrolysis to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,8,13-Trihydroxytriptycene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1,8,13-Trihydroxytriptycene is unique due to its hydroxyl groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile compound for various applications in chemistry, biology, and materials science .

Properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene-3,13,16-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-13-7-1-4-10-16-11-5-2-8-14(22)18(11)20(17(10)13)19-12(16)6-3-9-15(19)23/h1-9,16,20-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZJNYULBDBOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3C4=C(C2C5=C3C(=CC=C5)O)C=CC=C4O)C(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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